molecular formula C14H10Cl2N2O3 B2717286 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide CAS No. 478042-65-8

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B2717286
CAS No.: 478042-65-8
M. Wt: 325.15
InChI Key: CGKPDHLBRGFAQR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O3. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 5 positions, a methyl group attached to the nitrogen atom, and a nitrophenyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3,5-dichloro-N-methyl-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized derivatives.

Scientific Research Applications

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-methyl-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

    3,5-dichloro-N-methyl-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    3,5-dichloro-N-methyl-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide imparts unique chemical and biological properties compared to its analogs. The nitro group can participate in various redox reactions, making the compound useful in different chemical transformations and biological applications .

Properties

IUPAC Name

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-17(12-2-4-13(5-3-12)18(20)21)14(19)9-6-10(15)8-11(16)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKPDHLBRGFAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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